molecular formula C10H18O B13799599 4-Propyl-1,6-heptadien-4-ol CAS No. 52939-61-4

4-Propyl-1,6-heptadien-4-ol

Cat. No.: B13799599
CAS No.: 52939-61-4
M. Wt: 154.25 g/mol
InChI Key: UPDFVVLBKBYBOG-UHFFFAOYSA-N
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Description

4-Propyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C₁₀H₁₈O It is a type of alcohol characterized by the presence of a propyl group and two double bonds in its heptadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with propylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Ether or tetrahydrofuran (THF)

    Catalyst: None required

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include:

    Feedstock: 1,6-heptadiene and propylmagnesium bromide

    Reaction Conditions: Controlled temperature and pressure

    Purification: Distillation or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: 4-Propyl-1,6-heptadien-4-one or 4-Propyl-1,6-heptadien-4-al.

    Reduction: 4-Propylheptanol.

    Substitution: 4-Propyl-1,6-heptadien-4-chloride or 4-Propyl-1,6-heptadien-4-bromide.

Scientific Research Applications

4-Propyl-1,6-heptadien-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Propyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Oxidative Stress: Inducing or mitigating oxidative stress through redox reactions.

Comparison with Similar Compounds

4-Propyl-1,6-heptadien-4-ol can be compared with other similar compounds, such as:

    1,6-Heptadien-4-ol: Lacks the propyl group, resulting in different chemical properties and reactivity.

    4-Propyl-1,6-heptadien-4-one: An oxidized form with a ketone group instead of an alcohol.

    4-Propylheptanol: A fully saturated alcohol with no double bonds.

The uniqueness of this compound lies in its combination of a propyl group and two double bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

52939-61-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-propylhepta-1,6-dien-4-ol

InChI

InChI=1S/C10H18O/c1-4-7-10(11,8-5-2)9-6-3/h4-5,11H,1-2,6-9H2,3H3

InChI Key

UPDFVVLBKBYBOG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)(CC=C)O

Origin of Product

United States

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